5-bromo-7-methoxy-1,4-dimethyl-1H-benzo[d][1,2,3]triazole
Overview
Description
5-Bromo-7-methoxy-1,4-dimethyl-1H-benzo[d][1,2,3]triazole is a heterocyclic compound with the molecular formula C9H9BrN3O . It belongs to the class of 1,2,3-triazoles , which are five-membered aromatic azole rings containing two carbon and three nitrogen atoms. Imidazole derivatives like this one exhibit diverse chemical and biological properties .
Molecular Structure Analysis
The molecular structure of 5-bromo-7-methoxy-1,4-dimethyl-1H-benzo[d][1,2,3]triazole consists of a five-membered ring containing three carbon atoms, two nitrogen atoms, and one oxygen atom. The bromine atom is attached to one of the carbon atoms, while the methoxy group (OCH3) is attached to another carbon atom. The overall structure is aromatic and possesses resonance stability due to the presence of double bonds. The exact arrangement of atoms can be visualized using molecular modeling software or crystallographic data if available .
Physical And Chemical Properties Analysis
Scientific Research Applications
Antiallergic Activity
- Antiallergic 9-oxo-1H,9H-benzopyrano[2,3-d]-v-triazoles : A study by Buckle et al. (1983) in the Journal of Medicinal Chemistry highlighted the synthesis of compounds, including derivatives of benzo[d][1,2,3]triazole, exhibiting potent antiallergic activity. The derivatives were found to be more effective than traditional antiallergic agents like disodium cromoglycate (Buckle, D., Outred, D. J., Rockell, C. J., Smith, H., & Spicer, B. (1983)).
Synthesis and Chemical Reactions
- Synthesis and Reactions of Dibromo-Triazoles : Iddon and Nicholas (1996) in the Journal of The Chemical Society-Perkin Transactions 1 discussed various synthetic routes and reactions of dibromo-1H-1,2,3-triazoles. These substances, including 5-bromo-7-methoxy-1,4-dimethyl-1H-benzo[d][1,2,3]triazole, have significant roles in organic synthesis (Iddon, B., & Nicholas, M. (1996)).
Anticancer Agents
- Novel 1,2,3-Triazole Derivatives as Anticancer Agents : Nagavelli et al. (2016) in Medicinal Chemistry Research synthesized and evaluated a series of 1,2,3-triazole derivatives, including benzo[d][1,2,3]triazole derivatives, for their anticancer activity. The study showed promising results against breast and cervical cancer cell lines (Nagavelli, V., Nukala, S. K., Narsimha, S., Battula, K., Tangeda, S. J., & Reddy, Y. (2016)).
Anti-Nociceptive and Anti-Inflammatory Properties
- Triazole Derivatives as Anti-Nociceptive and Anti-Inflammatory Agents : Rajasekaran and Rajagopal (2009) explored the synthesis of novel triazole derivatives exhibiting significant anti-nociceptive and anti-inflammatory properties. These derivatives include the benzo[d][1,2,3]triazole structure (Rajasekaran, A., & Rajagopal, K. (2009)).
Anti-Tubercular Activity
- Coumarin-Benzotriazole Hybrids for Anti-Tubercular Activity : Ambekar et al. (2017) in Letters in Organic Chemistry synthesized oxadiazole-coumarin-triazole based molecules, including benzo[d][1,2,3]triazole derivatives, and evaluated them for anti-mycobacterial activity against tuberculosis. One of the derivatives showed good activity and was non-cytotoxic to normal cells (Ambekar, S. P., Mohan, C. D., Shirahatti, A. M., Kumar, M. K., Rangappa, S., Mohan, S., Basappa, Kotresh, O., & Rangappa, K. (2017)).
Cytotoxic Agents
- Novel 1,2,4-Triazoles as Potent Cytotoxic Agents : Liu et al. (2017) in the Journal of Enzyme Inhibition and Medicinal Chemistry reported the synthesis of novel 1,2,4-triazoles linked to 7-hydroxy-4-phenylchromen-2-one, demonstrating strong cytotoxic activities against various human cancer cell lines. These compounds included derivatives of benzo[d][1,2,3]triazole (Liu, C.-F., Shen, Q.-k., Li, J., Tian, Y.-S., & Quan, Z.-S. (2017)).
Safety And Hazards
properties
IUPAC Name |
5-bromo-7-methoxy-1,4-dimethylbenzotriazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN3O/c1-5-6(10)4-7(14-3)9-8(5)11-12-13(9)2/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GASKVNAXVSWYTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C2=C1N=NN2C)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-7-methoxy-1,4-dimethyl-1H-benzo[d][1,2,3]triazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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